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molecular formula C12H14N2O6 B1367394 Diethyl 2-(3-nitropyridin-2-yl)malonate CAS No. 64362-41-0

Diethyl 2-(3-nitropyridin-2-yl)malonate

Cat. No. B1367394
M. Wt: 282.25 g/mol
InChI Key: IMGOJADWUZXLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977146

Procedure details

50 g (0.31 mol) of diethyl malonate were added, a little at a time, at not more than 50° C. to a mixture of 7.5 g (0.31 mol) of sodium hydride and 50 ml of dimethylformamide, with ice-cooling. After the mixture had cooled to room temperature (approximately 25° C.), it was treated with g (0.173 mol) of 2-chloro-3-nitropyridine. After approximately 15 hours, the reaction mixture was diluted with water, acidified using acetic acid and extracted using ethyl acetate. The organic phases were combined, washed and dried, and the solvent was removed under reduced pressure. The excess malonic ester was distilled off at elevated temperature and reduced pressure ("high vacuum"). This gave 43 g (66%) of the title compound as a yellow oil (purity approximately 75%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.173 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].CN(C)C=O.Cl[C:20]1[C:25]([N+:26]([O-:28])=[O:27])=[CH:24][CH:23]=[CH:22][N:21]=1>O.C(O)(=O)C>[CH2:10]([O:9][C:1](=[O:8])[CH:2]([C:20]1[C:25]([N+:26]([O-:28])=[O:27])=[CH:24][CH:23]=[CH:22][N:21]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.173 mol
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The excess malonic ester was distilled off at elevated temperature and reduced pressure ("high vacuum")

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(C)OC(C(C(=O)OCC)C1=NC=CC=C1[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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